trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Overview
Description
Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with hydrochloric acid to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dibromobutane and ammonia.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during each reaction step to maximize yield.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
- Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl 4-(4-iodophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
The presence of the bromophenyl group in trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride imparts unique chemical and biological properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with molecular targets, making it distinct from other halogenated derivatives.
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPHXYXUPRECO-DHXVBOOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956380-68-9 | |
Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956380-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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